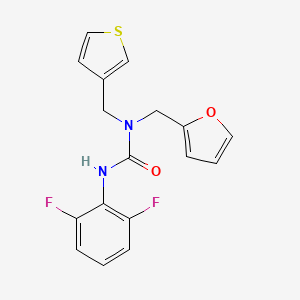
3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a useful research compound. Its molecular formula is C17H14F2N2O2S and its molecular weight is 348.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic compound characterized by its unique structural features, which include a urea moiety and multiple aromatic rings. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The compound can be represented by the following molecular formula:
Structural Features
- Urea Moiety : The presence of the urea functional group is crucial for its biological activity.
- Difluorophenyl Group : Enhances pharmacological properties due to electron-withdrawing effects.
- Furan and Thiophene Rings : These heterocycles contribute to the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction may lead to the inhibition or activation of various enzymes and receptors involved in critical biological pathways. For instance, the difluorophenyl group may enhance binding affinity to targets due to its electronic properties.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives containing furan and thiophene rings have been shown to possess inhibitory effects against various bacterial strains.
Anticancer Activity
Studies have demonstrated that this compound may exhibit anticancer properties. The compound's structural features allow it to induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : Compounds similar to this one have been reported to cause cell cycle arrest in the G1 phase.
- Caspase Activation : Activation of caspases is a hallmark of apoptosis, indicating the compound's potential as an anticancer agent.
Case Studies
-
In Vitro Studies : Various studies have evaluated the cytotoxic effects of similar compounds on different cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). These studies often report IC50 values that indicate the concentration required for 50% inhibition of cell viability.
Compound Name Cell Line IC50 (µM) Example A MCF-7 12.5 Example B HCT-116 15.0 This compound MCF-7 TBD - Mechanistic Studies : Flow cytometry analyses have shown that compounds similar to this one can trigger apoptosis via upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Eigenschaften
IUPAC Name |
3-(2,6-difluorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c18-14-4-1-5-15(19)16(14)20-17(22)21(9-12-6-8-24-11-12)10-13-3-2-7-23-13/h1-8,11H,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTQMNPKZZVNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)N(CC2=CSC=C2)CC3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














